

Comparative Analysis of 11-Oxahomofolic Acid Analog: Cross-Reactivity with Folate- Dependent Enzymes

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Compound of Interest

Compound Name: 11-Oxahomofolic acid

Cat. No.: B1663914

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This guide provides a comparative analysis of the cross-reactivity of **11-Oxahomofolic acid** analogs, specifically tetrahydrohomofolate polyglutamates, with a panel of key folate-dependent enzymes. The data presented herein is crucial for researchers and drug development professionals investigating the selectivity and potential off-target effects of novel antifolate therapies. While direct inhibitory data for **11-Oxahomofolic acid** is not extensively available in the public domain, the following analysis of its close structural analogs offers valuable insights into its likely biochemical profile.

The primary target of these homofolate analogs has been identified as glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. This guide will compare the inhibitory activity of these compounds against GARFT to their activity against other essential folate-metabolizing enzymes: aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT), thymidylate synthase (TS), dihydrofolate reductase (DHFR), and serine hydroxymethyltransferase (SHMT).

Data Presentation: Inhibitory Activity of Homofolate Analog

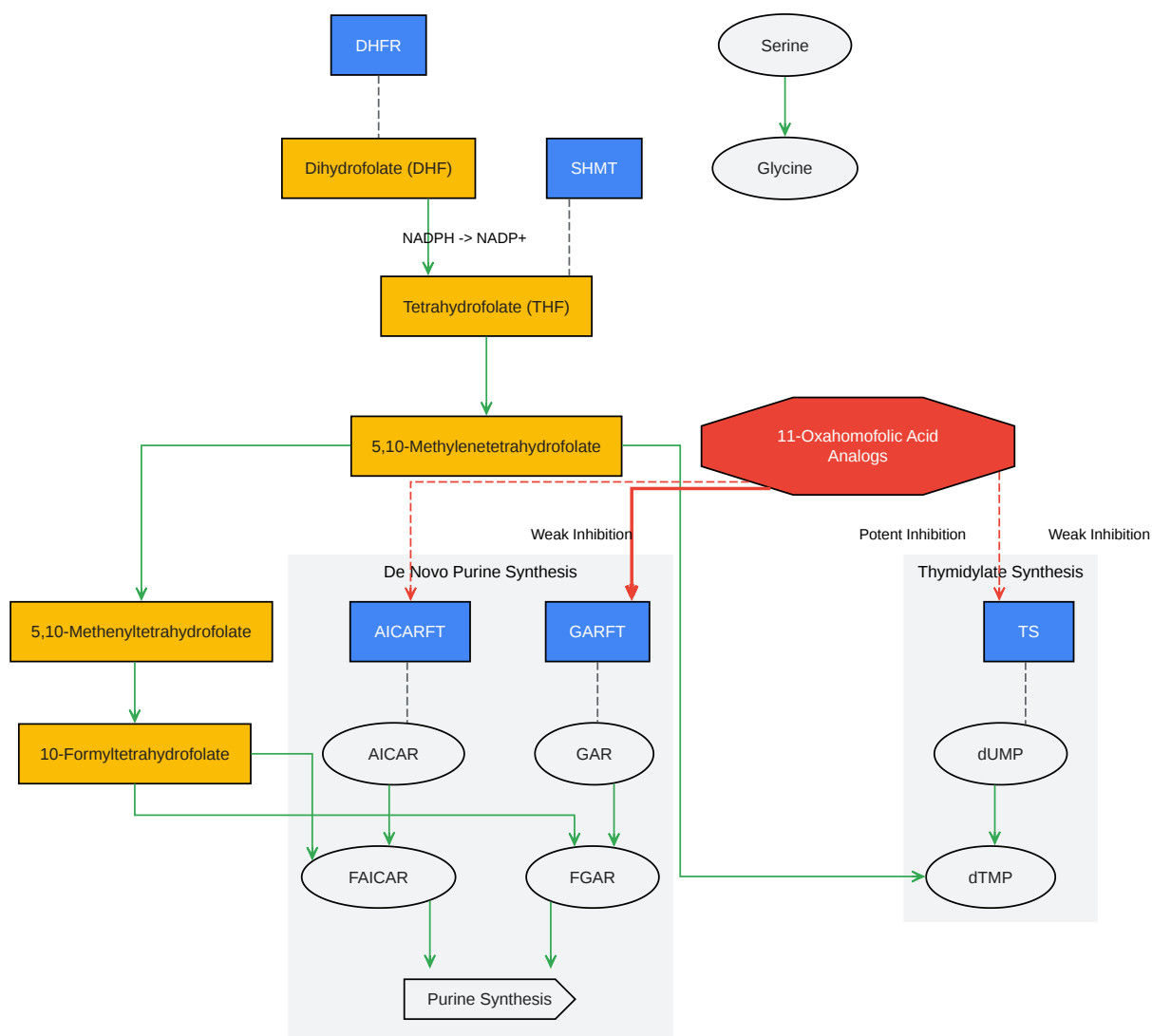
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of tetrahydrohomofolate polyglutamates against various folate-dependent enzymes, as

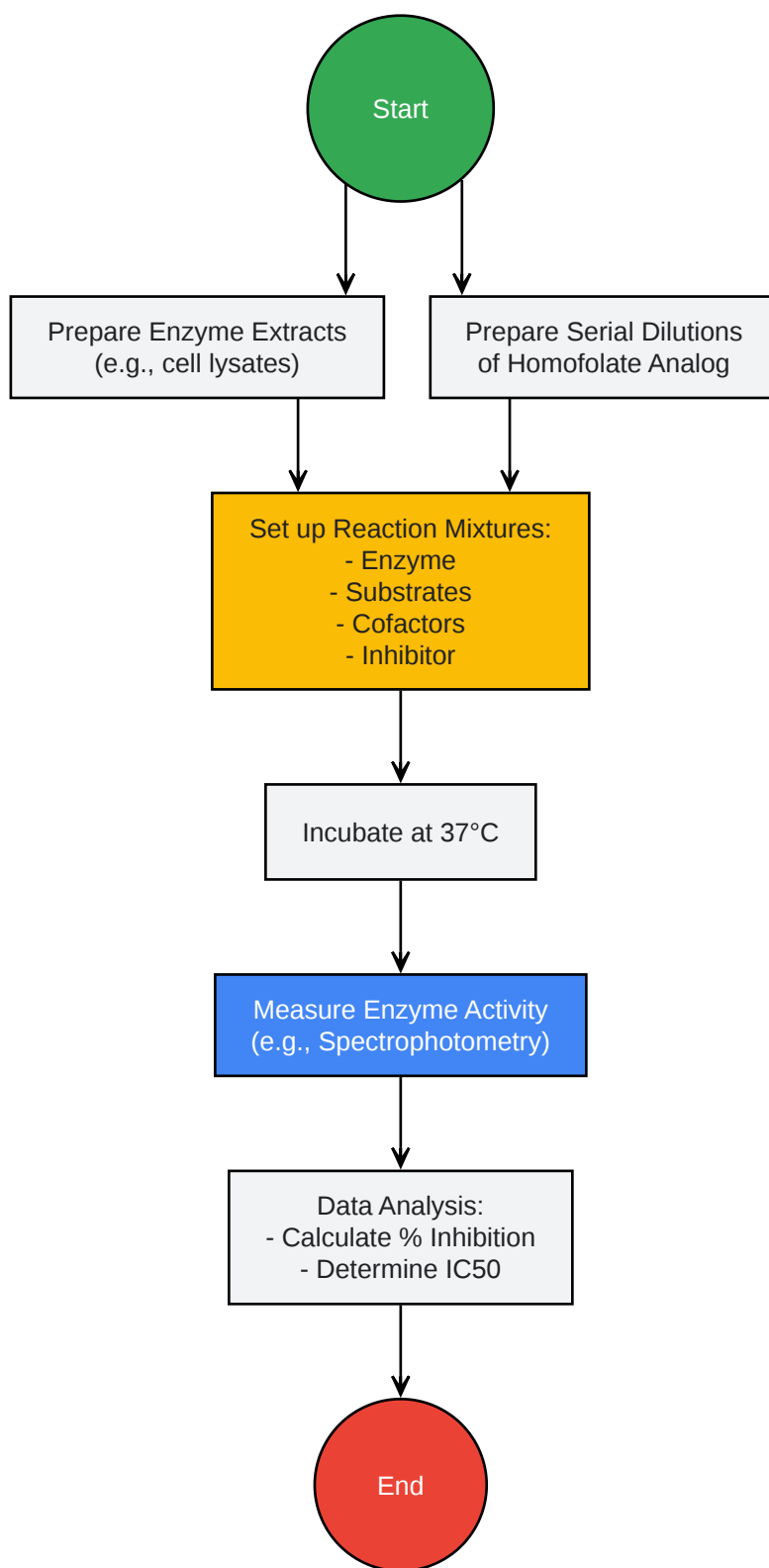
determined in extracts from Manca human lymphoma and L1210 murine leukemia cells, as well as from Lactobacillus casei. The data highlights a significant selectivity for GARFT.

Compound	Enzyme	Cell/Organism Source	IC50 (μM)
(6R,S)-H4HPteGlu4-6	GARFT	Human/Murine	0.3 - 1.3
(6R,S)-H4HPteGlu6	GARFT	L. casei	0.3
(6R,S)-H4HPteGlu polyglutamates	AICARFT	Human	6 - 10
HPteGlu4-6	AICARFT	Human	~2
Homofolate derivatives	AICARFT	L. casei	Weak inhibitors
(6R,S)-H4HPteGlu6	TS	L. casei	0.7
HPteGlu5-6	TS	Human/Murine	8
H4HPteGlu1-5	TS	Human/Murine	>20
Homofolate derivatives	DHFR	L. casei	Weak inhibitors
Polyglutamates of HPteGlu & H4HPteGlu	SHMT	Human/Murine	>20
Homofolate derivatives	SHMT	L. casei	Weak inhibitors

H4HPteGlu refers to Tetrahydrohomofolate. The subscripted number (e.g., Glu6) indicates the number of glutamate residues.

Mandatory Visualization





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